3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBTNYRURUPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706741 | |
| Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104118-88-9 | |
| Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration-Amination Sequential Approach
A one-pot method combining nitration and amination could reduce steps. However, competing side reactions (e.g., over-nitration) necessitate precise temperature control.
Wittig Reaction for Vinyl Group Installation
A Wittig reagent (e.g., (CH₃)₂N-CH₂-PPh₃⁺Br⁻) could directly introduce the dimethylaminovinyl group to 4-nitropyridine 1-oxide. This method avoids aldehyde intermediates but requires anhydrous conditions.
Advantages:
Chemical Reactions Analysis
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The dimethylamino vinyl group in the target compound introduces extended conjugation, enhancing charge delocalization compared to simpler nitropyridines like 4-Nitropyridine 1-Oxide .
- Substituents such as methyl (3-Methyl-4-nitropyridine) or amino (4-Amino-3-nitropyridine) groups alter electron density but lack the steric and electronic effects of the dimethylamino vinyl moiety .
Spectroscopic and Reactivity Comparisons
UV-Vis Spectroscopy
ESR Spectroscopy
- Anion radicals of 4-Nitropyridine 1-Oxide display hyperfine splitting constants (hfsc) of ~5 G for nitrogen nuclei, reflecting spin density distribution .
- The target compound is expected to exhibit reduced hfsc due to delocalization of unpaired electrons into the dimethylamino vinyl group, though experimental data is lacking .
Reactivity
- 4-Amino-3-nitropyridine undergoes facile reduction of the nitro group due to electron-donating amino substituents .
- The target compound’s nitro group is less reactive in reduction reactions owing to the electron-withdrawing N-oxide and resonance stabilization from the dimethylamino vinyl group .
Physicochemical Properties
Notes:
- The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-functionalized nitropyridines .
- The N-oxide group increases acidity relative to non-oxidized analogs .
Biological Activity
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-oxide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 209.20 g/mol. Its structure features a pyridine ring substituted with a nitro group and a dimethylamino vinyl moiety, which contributes to its unique reactivity and biological properties.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyridine derivatives and nitroalkenes.
- Oxidation and Reduction : The nitro group can be reduced to form various derivatives, while oxidation can yield higher oxidation state products.
- Substitution Reactions : Substituted nitropyridines can be formed through electrophilic substitution reactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown its effectiveness against various bacterial strains, although further studies are required to elucidate the specific mechanisms involved in its antimicrobial action.
Anticancer Potential
The compound is being investigated for its potential anticancer properties. Early research suggests that it may inhibit the growth of cancer cells by interacting with cellular targets involved in proliferation and apoptosis .
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors:
- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
- Dimethylamino Group : This group enhances membrane permeability, allowing the compound to penetrate cells more effectively and interact with intracellular targets .
Case Studies
A few notable studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to decreased cell viability, implicating it as a candidate for further anticancer drug development.
Applications
The unique properties of this compound make it suitable for various applications:
- Biological Buffering Agent : It functions as an effective buffering agent in cell cultures, maintaining pH within the range of 6 to 8.5 .
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a promising candidate in drug discovery programs.
- Material Science : The compound's electronic properties may be leveraged in developing advanced materials for electronic applications.
Summary Table of Biological Activities
| Biological Activity | Evidence Level | Potential Applications |
|---|---|---|
| Antimicrobial | Preliminary | Antibacterial agents |
| Anticancer | Emerging | Cancer therapeutics |
| Buffering Agent | Established | Cell culture media |
| Material Science | Theoretical | Organic electronic materials |
Q & A
Q. What are the optimal synthetic routes for preparing 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide, and how do reaction conditions influence isomer formation?
Methodological Answer: The synthesis typically involves condensation of 4-nitropyridine 1-oxide derivatives with dimethylamino-vinyl precursors. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature Control: Elevated temperatures (80–100°C) favor trans-isomer formation due to thermodynamic stability, while lower temperatures (25–40°C) may yield cis-rich mixtures .
- Catalysis: Acidic or basic catalysts (e.g., piperidine) can modulate reaction kinetics and isomer ratios .
Characterization via HPLC or NMR is critical to quantify cis/trans ratios .
Q. How can spectroscopic techniques distinguish between cis and trans isomers of this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Trans isomers exhibit distinct coupling constants (J = 12–16 Hz for vinyl protons) compared to cis isomers (J = 8–10 Hz) .
- NOESY: Spatial proximity of the nitro group and dimethylamino protons in cis isomers generates cross-peaks absent in trans configurations .
- IR Spectroscopy: Stretching frequencies of the nitro group (1520–1550 cm⁻¹) vary slightly due to electronic effects from isomer-specific conjugation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they inform experimental design?
Methodological Answer:
Q. How does isomerization impact the compound’s biological activity, and what experimental strategies resolve contradictory data in antimicrobial assays?
Methodological Answer:
- Bioactivity Profiling:
- Test cis/trans isomers separately against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Trans isomers often show higher membrane permeability due to planar geometry .
- Address contradictions by normalizing data to cellular uptake (e.g., via LC-MS quantification of intracellular concentrations) .
- Mechanistic Studies: Use fluorescence microscopy to assess disruption of bacterial biofilms, correlating results with isomer-specific logP values .
Q. What strategies mitigate challenges in synthesizing derivatives for material science applications (e.g., nonlinear optics)?
Methodological Answer:
- Functionalization:
- Crystallography: Optimize crystal packing via solvent evaporation under controlled humidity to maximize π-π stacking for improved optical properties .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported cytotoxicity data across cell lines?
Methodological Answer:
- Standardization:
- Use identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration, hypoxia) .
- Validate apoptosis pathways via Western blot (e.g., caspase-3 activation) to distinguish compound-specific effects from assay artifacts .
- Meta-Analysis: Apply multivariate regression to published IC₅₀ values, controlling for variables like isomer purity and exposure duration .
Research Design Considerations
Q. What in silico and in vitro approaches prioritize derivatives for drug development?
Methodological Answer:
- Virtual Screening:
- Filter derivatives using Lipinski’s Rule of Five and ADMET predictions (e.g., hepatotoxicity via ProTox-II) .
- Dock candidates against target proteins (e.g., topoisomerase II) using AutoDock Vina to rank binding affinities .
- High-Throughput Screening (HTS):
- Use 384-well plates to assay inhibition of kinase activity (e.g., EGFR) with ATP-Glo luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
